
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline
Overview
Description
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline, also known as 7TQ, is a heterocyclic compound with a quinoline ring and a boron-containing dioxaborolane ring. It is a synthetic compound that has shown promising results in several laboratory experiments. 7TQ has a wide range of applications in scientific research, from its use in biochemical and physiological studies to its potential as a drug.
Scientific Research Applications
Hydrolysis and Structural Analysis
- Hydrolysis Products : The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline hydrolyzes rapidly in air, but the expected product, quinolin-8-yl boronic acid, is not observed. Instead, products like (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride are found, depending on hydrolysis conditions. These findings suggest uncertainty about isolating monomeric quinolin-8-yl boronic acid in its neutral Lewis base-free form (Son et al., 2015).
Synthesis and Modification
- Suzuki Cross-Coupling Reaction : A methodology involves using Suzuki cross-coupling reaction for introducing aryl and vinyl substituents in the position of 8-hydroxyquinoline, starting from compounds like 7-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)quinolin-8-ol (Babudri et al., 2006).
Crystal Structure and DFT Studies
- Molecular Structure Analysis : The molecular structures of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are confirmed through spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are consistent with these structures, providing insights into the physicochemical properties (Huang et al., 2021).
Vibrational Properties and Spectroscopic Analysis
- Spectroscopic Characterization : Compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile are synthesized and characterized using various spectroscopic methods. DFT calculations are used for comparative analysis of spectroscopic data and geometrical parameters, enhancing the understanding of the vibrational properties of these compounds (Wu et al., 2021).
Mechanism of Action
- The primary target of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a specific protein or receptor within the biological system. Unfortunately, specific information about the exact target remains elusive in the available literature .
- Unfortunately, specific pharmacokinetic data for this compound are scarce .
Target of Action
Pharmacokinetics (ADME Properties)
- How efficiently the compound is absorbed after administration (e.g., oral, intravenous). Its distribution within tissues and organs. The enzymatic breakdown of the compound. Elimination from the body. The fraction of the administered dose that reaches systemic circulation.
properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXVOEJAOCHQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




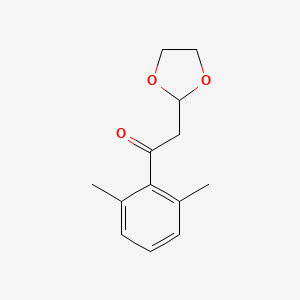
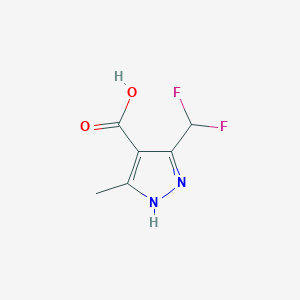

![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)
![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
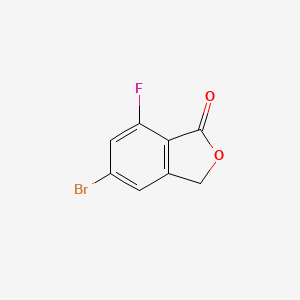
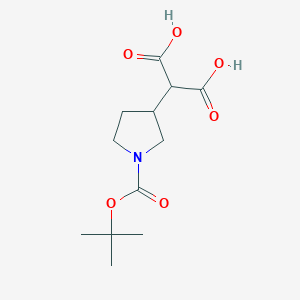
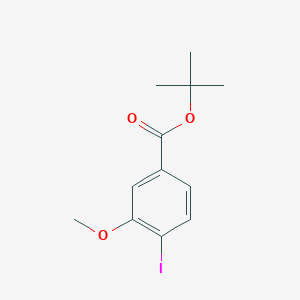



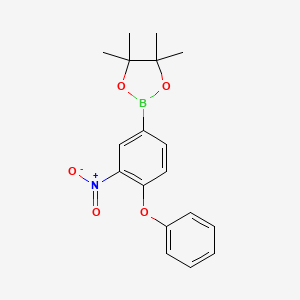
![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)